molecular formula C5H8N2OS B12362487 5-Methyl-2-sulfanylidene-1,3-diazinan-4-one

5-Methyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12362487
M. Wt: 144.20 g/mol
InChI Key: OFAAHGYUTYBFGM-UHFFFAOYSA-N
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Description

5-METHYL-2-THIOURACIL is an organosulfur compound with the chemical formula C5H6N2OS. It is a derivative of thiouracil and is known for its antithyroid properties. This compound is closely related to propylthiouracil and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-METHYL-2-THIOURACIL can be synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically involves heating the reactants in the presence of a suitable solvent .

Industrial Production Methods: While specific industrial production methods for 5-METHYL-2-THIOURACIL are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-METHYL-2-THIOURACIL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-METHYL-2-THIOURACIL has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-METHYL-2-THIOURACIL involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, leading to a decrease in thyroid activity .

Comparison with Similar Compounds

Uniqueness: 5-METHYL-2-THIOURACIL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other thiouracil derivatives, influencing its reactivity and biological activity.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

5-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C5H8N2OS/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)

InChI Key

OFAAHGYUTYBFGM-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=S)NC1=O

Origin of Product

United States

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